SIRT1 Deacetylation Activity: Potency Comparable to Lead M1 and Clinical-Stage SRT2104
Compound 6b demonstrates SIRT1 deacetylation activity comparable to the lead compound M1 and the positive control SRT2104 in a fluorometric SIRT1 deacetylation assay at 10 µM [1]. The assay measured fluorescence from deacetylated substrate; M1 showed 215.3% activity relative to the blank control, while 6b was described as achieving comparable potency [1]. In the same assay, compound 6d displayed activity superior to M1 [1].
| Evidence Dimension | SIRT1 deacetylation activity (% relative to blank control) |
|---|---|
| Target Compound Data | Comparable to M1 (M1 reported as 215.3% at 10 µM) |
| Comparator Or Baseline | M1 (lead) at 215.3%; SRT2104 (positive control) at comparable level; 6d (superior to M1) |
| Quantified Difference | 6b ≈ M1 > baseline; 6d > 6b |
| Conditions | Fluorometric SIRT1 deacetylation kit, acetylated p53 substrate (residues 379–382), 10 µM compound concentration, 30°C for 30 min, excitation 355 nm/emission 460 nm, blank group set as 1 |
Why This Matters
It confirms that 6b retains SIRT1 activation potency equivalent to the initial hit M1 and the reference standard SRT2104, making it a validated alternative within the active subset.
- [1] Gao, J., Chen, Q.-Q., Huang, Y., Li, K.-H., Geng, X.-J., Wang, T., Lin, Q.-S., & Yao, R.-S. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Pharmacology, 12, 653233. View Source
